2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H25BO3 and its molecular weight is 288.2. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that organoboron compounds like this one are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves the transmetalation of the organoboron compound to a transition metal, typically palladium . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The prediction of adme properties is an important aspect of drug discovery and development .
Result of Action
The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic molecules, which may have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .
Properties
IUPAC Name |
2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOAADVPHHOVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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